Cas no 1351612-74-2 (benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)

Benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a furan-substituted oxazole amide and a benzyl acetate sulfanyl moiety. This structure imparts potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings enhances its versatility in forming interactions with biological targets or as a building block in synthetic pathways. Its sulfanyl acetate group offers further derivatization opportunities, while the furan and oxazole components may contribute to electronic or steric effects in molecular design. Suitable for research applications requiring complex heterocyclic frameworks.
benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate structure
1351612-74-2 structure
Product Name:benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
CAS No:1351612-74-2
MF:C19H14N4O5S2
MW:442.468261241913
CID:5878767
PubChem ID:56766195
Update Time:2025-05-19

benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-[[5-[[[5-(2-furanyl)-3-isoxazolyl]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-, phenylmethyl ester
    • benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
    • F1838-5595
    • 1351612-74-2
    • benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
    • benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
    • AKOS024613776
    • Inchi: 1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25)
    • InChI Key: LFTYOOVFULACJE-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)CSC1=NN=C(NC(C2C=C(C3=CC=CO3)ON=2)=O)S1

Computed Properties

  • Exact Mass: 442.04056191g/mol
  • Monoisotopic Mass: 442.04056191g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 174Ų

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Predicted)
  • pka: 5.16±0.50(Predicted)

benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Pricemore >>

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Additional information on benzyl 2-({5-[5-(furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Chemical Compound CAS No. 1351612-74-2: Benzyl 2-({5-[5-(Furan-2-yl)-1,2-Oxazole-3-amido]-1,3,4-Thiadiazol-2-yl}sulfanyl)Acetate

The compound CAS No. 1351612-74-2, known as benzyl 2-{[5-(5-furan-2-yl)-1,2-oxazole-3-amido]-1,3,4-thiadiazol-2-yl}sulfanyl acetate, is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate arrangement of heterocyclic rings and functional groups, which contribute to its unique chemical properties and potential applications.

The molecular structure of this compound comprises several key components: a benzyl group, a thiadiazole ring system, an oxazole moiety, and a furan substituent. These elements are interconnected through sulfur-based linkages and amide bonds, creating a molecule with high structural stability and bioactivity potential. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in the development of anti-inflammatory and anticancer agents.

One of the most notable features of this compound is its sulfur-containing thiadiazole ring. Thiadiazoles are known for their ability to act as scaffolds in medicinal chemistry due to their versatility in forming hydrogen bonds and their capacity to interact with biological targets such as enzymes and receptors. The presence of the furan group further enhances the molecule's electronic properties, making it an attractive candidate for exploring new therapeutic strategies.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a lead compound for drug development. Scientists have employed advanced techniques such as X-ray crystallography and computational modeling to study its three-dimensional structure and interactions with biological systems. These studies have revealed that the compound exhibits promising bioavailability and selectivity towards certain protein targets.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various surface modification techniques.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the thiadiazole ring through cyclization reactions and the subsequent attachment of the furan-containing oxazole moiety. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

Despite its complexity, this compound has shown remarkable stability under physiological conditions, making it suitable for in vivo studies. Preclinical trials have demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in cancer therapy.

As research continues to uncover the full spectrum of this compound's properties, it is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features positions it as a valuable tool for advancing our understanding of molecular interactions at the interface of chemistry and biology.

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